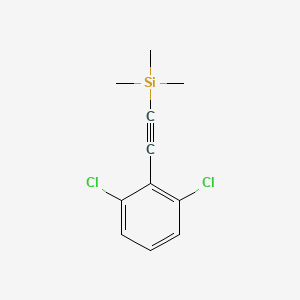
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate is a chemical compound belonging to the pyridine family It is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a methyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate typically involves the halogenation of a pyridine derivative. One common method is the iodination of Methyl 2-chloro-3-methylpyridine-4-carboxylate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and continuous flow systems to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced pyridine compounds
- Coupled products with various functional groups
科学研究应用
Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biological pathways.
相似化合物的比较
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- Methyl 2-iodo-6-methylpyridine-4-carboxylate
- Methyl 2-chloro-3-methylpyridine-4-carboxylate
Comparison: Methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions. Compared to its analogs, this compound may exhibit enhanced reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H7ClINO2 |
|---|---|
分子量 |
311.50 g/mol |
IUPAC 名称 |
methyl 2-chloro-6-iodo-3-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)11-7(4)9/h3H,1-2H3 |
InChI 键 |
ZBDLXUCRHRRXFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1C(=O)OC)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)

![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)

![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)


![1-[(3-Chlorophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13871594.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)
![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)

